5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-3-piperidin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-10-8(11-12-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZPWGXBWMZDBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676561 |

Source

|

| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895573-64-5 |

Source

|

| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole: Core Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 5-methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. Due to its structural features, particularly the presence of a piperidine ring and a 1,2,4-oxadiazole moiety, this molecule is projected to exhibit significant biological activity, most notably as a muscarinic acetylcholine receptor (mAChR) agonist. This document consolidates available information on its physicochemical characteristics, proposes a viable synthetic route based on established methodologies for analogous structures, and explores its potential pharmacological relevance. The insights presented herein are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting the cholinergic system and other related pathways.

Introduction: The Significance of the Piperidinyl-Oxadiazole Scaffold

The pursuit of novel therapeutic agents with high efficacy and selectivity remains a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those incorporating nitrogen and oxygen atoms, form the backbone of a vast array of pharmaceuticals. Among these, the 1,2,4-oxadiazole ring is a privileged scaffold, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities. When coupled with a piperidine moiety, a common pharmacophore in centrally active agents, the resulting structure presents a compelling profile for interacting with various biological targets.

This compound belongs to this promising class of compounds. The juxtaposition of the basic piperidine nitrogen, capable of forming crucial salt bridges, and the hydrogen bond accepting capacity of the oxadiazole ring suggests a strong potential for specific receptor interactions. Notably, numerous derivatives of 3-(piperidin-3-yl)-1,2,4-oxadiazole have been investigated as potent muscarinic receptor agonists, indicating a likely and significant area of pharmacological activity for the title compound. This guide aims to delineate the fundamental properties of this compound to facilitate further research and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively available in the public domain, its core properties can be summarized and key parameters can be estimated based on its structure and data from closely related analogs.

| Property | Value/Information | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 895573-64-5 | [1][2] |

| Molecular Formula | C₈H₁₃N₃O | |

| Molecular Weight | 167.21 g/mol | [3] |

| Appearance | Predicted to be a solid at room temperature. | |

| pKa (predicted) | The piperidine nitrogen is expected to be basic, with a predicted pKa in the range of 8.5 - 10.0, typical for secondary amines in such environments. | Inferred from piperidine analogs |

| LogP (predicted) | The calculated XLogP3 is 0.7, suggesting a moderate degree of lipophilicity suitable for potential CNS penetration. | [3] |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. Solubility in aqueous solutions is likely to be pH-dependent, with higher solubility at acidic pH due to the protonation of the piperidine nitrogen. | Inferred from structural analogs |

| Hydrogen Bond Donors | 1 (from the piperidine N-H) | Calculated |

| Hydrogen Bond Acceptors | 3 (from the oxadiazole nitrogens and oxygen) | Calculated |

| Rotatable Bonds | 1 | Calculated |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature, a robust and widely applicable synthetic strategy for 3,5-disubstituted 1,2,4-oxadiazoles can be employed. The most common and efficient method involves the cyclocondensation of an amidoxime with a carboxylic acid derivative.

Proposed Synthetic Pathway

The synthesis would logically proceed through the reaction of a protected piperidine-3-carboximidamide with an acetic acid derivative, followed by deprotection.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established literature procedures for similar compounds.[4][5] Optimization of reaction conditions (temperature, time, and reagents) may be necessary.

Step 1: Synthesis of (Z)-N'-hydroxy-1-(tert-butoxycarbonyl)piperidine-3-carboximidamide

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-3-carbonitrile (1 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a suitable base such as sodium bicarbonate (2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amidoxime, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate

-

Dissolve the amidoxime from the previous step (1 eq) in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution in an ice bath and add acetic anhydride or acetyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Dissolve the Boc-protected compound (1 eq) in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for several hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be purified by recrystallization or converted to the free base by treatment with a suitable base and subsequent extraction.

Purification and Characterization

-

Purification: The final compound can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Biological Properties and Mechanism of Action

While direct experimental data for this compound is scarce, a strong inference of its biological activity can be drawn from the extensive research on structurally similar compounds.

Predicted Primary Pharmacological Target: Muscarinic Acetylcholine Receptors

The 3-(piperidinyl)-1,2,4-oxadiazole scaffold is a well-established pharmacophore for muscarinic acetylcholine receptor (mAChR) agonists.[6][7] These G-protein coupled receptors are integral to the regulation of numerous physiological functions in both the central and peripheral nervous systems.

-

Structural Rationale for Muscarinic Agonism:

-

The protonated piperidine nitrogen at physiological pH can mimic the quaternary ammonium group of the endogenous ligand, acetylcholine, forming a critical ionic interaction with a conserved aspartate residue in the orthosteric binding site of mAChRs.

-

The 1,2,4-oxadiazole ring acts as a bioisosteric replacement for the ester group of acetylcholine, providing the necessary hydrogen bond acceptor features to interact with key residues in the receptor binding pocket.

-

-

Potential for Subtype Selectivity: The five subtypes of muscarinic receptors (M1-M5) offer opportunities for the development of selective agonists with improved therapeutic profiles and reduced side effects. The substitution pattern on the piperidine and oxadiazole rings can significantly influence subtype selectivity. The 5-methyl group on the oxadiazole ring of the title compound may confer a degree of selectivity for a particular subtype, which would need to be determined experimentally.

Potential Therapeutic Applications

Given its predicted activity as a muscarinic agonist, this compound could be a valuable lead compound for the treatment of various disorders, including:

-

Cognitive Disorders: M1 receptor agonists are actively being investigated for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.

-

Dry Mouth (Xerostomia): M3 receptor agonists can stimulate salivary gland secretion.

-

Glaucoma: Muscarinic agonists can increase aqueous humor outflow, thereby reducing intraocular pressure.

Experimental Validation Workflow

To validate the predicted biological activity, a systematic experimental approach is required.

Protocol for In Vitro Muscarinic Receptor Binding Assay:

-

Preparation of Membranes: Obtain cell membranes from cell lines stably expressing each of the human muscarinic receptor subtypes (M1-M5).

-

Radioligand: Utilize a suitable radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), for competition binding studies.

-

Assay: Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a compound with significant, albeit largely unexplored, potential in medicinal chemistry. Based on robust evidence from analogous structures, it is strongly predicted to function as a muscarinic acetylcholine receptor agonist. This technical guide has provided a foundational understanding of its physicochemical properties, a plausible and detailed synthetic route, and a clear rationale for its expected pharmacological activity.

Future research should focus on the following key areas:

-

Definitive Synthesis and Characterization: The proposed synthetic protocol should be executed and optimized, followed by thorough analytical characterization of the final compound.

-

Comprehensive Biological Profiling: The compound's affinity and functional activity at all five muscarinic receptor subtypes must be determined to establish its potency and selectivity profile.

-

In Vitro ADME Studies: A comprehensive assessment of its absorption, distribution, metabolism, and excretion properties will be crucial for its development as a potential drug candidate.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will help to elucidate the key structural features required for optimal potency and selectivity.

The insights and methodologies outlined in this guide provide a solid framework for advancing the scientific understanding of this compound and unlocking its therapeutic potential.

References

- Sauerberg, P., Kindtler, J. W., Nielsen, L., Sheardown, M. J., & Honoré, T. (1991). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 34(2), 687–692.

- Krasavin, M., Karapetian, R., & Konstantinov, I. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(4), 883.

- Street, L. J., Baker, R., Book, T., Kneen, C. O., MacLeod, A. M., Merchant, K. J., ... & Saunders, J. (1992). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 35(16), 2974–2984.

-

Rajesh, O. B., & Mazahar, F. (2007). Synthesis of 3,5‐Disubstituted[4][8]‐Oxadiazoles. ChemInform, 38(25).

- Altıntaş, M. Ö., Atlı, Ö., Ilgın, S., & Turgut, Z. (2021). Synthesis, characterization, antimicrobial activity, and cytotoxicity of novel 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-540.

- Ben-Yahia, I., Ghannay, S., & Aouadi, K. (2018). New one step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

- Sauerberg, P., Olesen, P. H., Nielsen, L., & Sheardown, M. J. (1991). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 34(2), 687-692.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 895573-64-5. Retrieved from [Link]

- Google Patents. (n.d.). WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists.

- Freedman, S. B., Harley, E. A., & Iversen, L. L. (1992). The action of (+/-)L-660,863 [(+/-)3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine] at muscarinic receptor subtypes in vitro. Naunyn-Schmiedeberg's archives of pharmacology, 345(4), 375–381.

- Google Patents. (n.d.). US20210392895A1 - Novel oxadiazoles.

- de Oliveira, C. B., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(18), 6605.

- Asif, M. (2016).

-

PubChem. (n.d.). 5-Methyl-3-(2-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)thiazol-5-yl)-1,2,4-oxadiazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole. Retrieved from [Link]

- Google Patents. (n.d.). US5043345A - Piperidine compounds and their preparation and use.

- Sharma, R., Kumar, N., & Yadav, R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2).

- Kumar, D., Dalai, S., Sharma, G. C., & Jangir, M. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 7(40), 36005–36014.

- Brickner, S. J., et al. (1999).

- Asif, M. (2024). Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review.

- Bora, R. O., & Farooqui, M. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4847–4868.

- Bernhardt, G., et al. (2018). Synthesis and pharmacological characterization of dibenzodiazepinone-type muscarinic M2-receptor antagonists conjugated to fluorescent dyes or small peptides.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. guidechem.com [guidechem.com]

- 3. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | C8H13N3O | CID 21098312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sci-Hub. ChemInform Abstract: Muscarinic Cholinergic Agonists and Antagonists of the 3‐(3‐Alkyl‐1,2, 4‐oxadiazol‐5‐yl)‐1,2,5,6‐tetrahydropyridine Type. Synthesis and Structure‐Activity Relationships. / ChemInform, 1991 [sci-hub.st]

5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole chemical structure and synthesis

An In-Depth Technical Guide to the Structure and Synthesis of 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, often serving as a bioisosteric replacement for amide and ester functionalities.[1][2] This document details the molecule's chemical structure and physicochemical properties. Furthermore, it outlines a robust, proposed synthetic route based on established chemical principles, complete with detailed, step-by-step protocols and mechanistic insights. The guide is intended for researchers, chemists, and professionals in the field of drug development who require a practical and scientifically grounded understanding of this specific chemical entity.

The 1,2,4-Oxadiazole Core in Medicinal Chemistry

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[3][4] This motif is frequently incorporated into pharmaceutical candidates due to its favorable metabolic stability, ability to engage in hydrogen bonding, and its capacity to act as a rigid linker to orient substituents in a desired three-dimensional space.[2] The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry, with primary methods including the cyclodehydration of O-acylamidoximes and the 1,3-dipolar cycloaddition of nitrile oxides.[5][6]

Chemical Structure and Physicochemical Properties

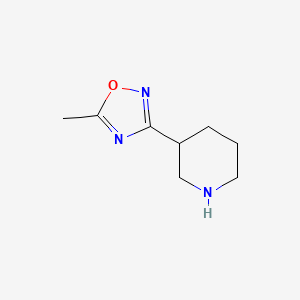

This compound is characterized by a piperidine ring connected at its 3-position to the 3-position of a 5-methyl-substituted 1,2,4-oxadiazole ring.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 895573-64-5 | [7][8] |

| Molecular Formula | C₈H₁₃N₃O | [7] |

| Molecular Weight | 167.21 g/mol | [7] |

| IUPAC Name | this compound |[7] |

Proposed Synthetic Strategy

A robust and logical synthetic route to this compound involves a three-stage process starting from commercially available materials: N-Boc-piperidine-3-carboxylic acid and acetamidoxime. This strategy is predicated on the well-documented formation of 1,2,4-oxadiazoles via the coupling of a carboxylic acid with an amidoxime, followed by cyclodehydration.[5]

The key stages are:

-

Coupling: Activation of the carboxylic acid of N-Boc-piperidine-3-carboxylic acid and subsequent reaction with acetamidoxime to form an O-acylamidoxime intermediate. The Boc (tert-butyloxycarbonyl) protecting group is essential to prevent the secondary amine of the piperidine ring from participating in unwanted side reactions.

-

Cyclodehydration: Intramolecular cyclization of the O-acylamidoxime intermediate, typically induced by heat, to form the stable 1,2,4-oxadiazole ring.

-

Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final target compound.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. guidechem.com [guidechem.com]

5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole CAS number 895573-64-5

An In-Depth Technical Guide to 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole (CAS 895573-64-5)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound (CAS: 895573-64-5), a heterocyclic compound of significant interest in modern medicinal chemistry. We will explore its core molecular profile, delve into the strategic importance of the 1,2,4-oxadiazole scaffold, and present a representative synthetic pathway alongside robust analytical methodologies for its characterization and quantification. The guide culminates in a discussion of its putative biological activity, drawing from recent advancements in structurally related compounds, and outlines key considerations for its progression in a preclinical drug discovery pipeline.

Core Molecular Profile

This compound is a small molecule featuring a piperidine ring linked at the 3-position to a 5-methyl-substituted 1,2,4-oxadiazole ring. This unique combination of a saturated heterocycle and an aromatic, electron-deficient oxadiazole ring underpins its chemical properties and potential pharmacological profile.

| Property | Value | Source |

| CAS Number | 895573-64-5 | [1] |

| Molecular Formula | C₈H₁₃N₃O | [1][2] |

| Molecular Weight | 167.21 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-(5-Methyl-[1][3][4]oxadiazol-3-yl)-piperidine | [1][3] |

| Canonical SMILES | CC1=NOC(=N1)C2CCCNC2 | [1] |

| InChI Key | ARRIZRNPHNCKOQ-UHFFFAOYSA-N | [2] |

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,2,4-oxadiazole ring is not merely a structural component; it is a well-established "privileged scaffold" in drug discovery.[5] Its significance stems from several key features:

-

Bioisosterism : The oxadiazole ring is a recognized bioisostere for amide and ester functional groups.[6][7] This substitution can dramatically improve metabolic stability by replacing easily hydrolyzed bonds, enhance cell permeability, and fine-tune pharmacokinetic properties.[8]

-

Hydrogen Bonding : The nitrogen and oxygen atoms within the ring act as hydrogen bond acceptors, enabling strong and specific interactions with biological macromolecules like enzymes and receptors.[9][10]

-

Diverse Pharmacology : The inherent stability and versatile chemistry of the 1,2,4-oxadiazole nucleus have led to its incorporation into compounds with a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][7][9]

Synthesis and Derivatization Strategies

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-documented. A common and effective strategy involves the cyclization of an O-acylated amidoxime, which is typically formed from the reaction between an amidoxime and an acylating agent. Below is a representative, field-proven protocol for the synthesis of the title compound.

Representative Synthetic Pathway

The following two-step process illustrates a plausible and efficient route, beginning with commercially available N-Boc-piperidine-3-carbonitrile.

Caption: Plausible two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate

-

To a stirred solution of N-Boc-piperidine-3-carbonitrile (1.0 eq) in ethanol (10 volumes), add hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq).

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-16 hours, monitoring by TLC for the consumption of the starting nitrile.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amidoxime intermediate, which can often be used in the next step without further purification.

-

Scientist's Note: The use of a base like triethylamine is critical to liberate the free hydroxylamine from its hydrochloride salt. Ethanol is an excellent solvent choice due to its polarity and appropriate boiling point for this transformation.

Step 2: Synthesis of this compound

-

Dissolve the crude amidoxime intermediate (1.0 eq) from Step 1 in pyridine (5 volumes).

-

Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature below 30°C.

-

Stir the mixture at room temperature for 4-6 hours. The cyclization forms the 1,2,4-oxadiazole ring.

-

Remove the pyridine under reduced pressure.

-

To the residue, add a 4M solution of HCl in 1,4-dioxane (10 volumes) and stir at room temperature for 2-4 hours to effect the cleavage of the Boc protecting group.

-

Concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether and filter to collect the hydrochloride salt of the title compound.

-

Further purification can be achieved by recrystallization or column chromatography on silica gel after neutralization.

-

Scientist's Note: This one-pot cyclization and deprotection is an efficient strategy. Acetic anhydride serves as the source of the methyl group at the 5-position of the oxadiazole. The strong acidic conditions provided by HCl in dioxane are standard for clean and complete Boc deprotection.

Post-Synthesis Characterization and Quality Control

Confirming the identity, purity, and concentration of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is required. For quantitative analysis in biological matrices, a validated LC-MS/MS method is the industry standard.

Analytical Workflow for Bioanalysis

Caption: General workflow for LC-MS/MS quantification.[11]

Protocol: LC-MS/MS Quantification in Plasma[11]

This protocol provides a robust framework for quantifying the title compound in a biological matrix like plasma.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Recommended Condition |

| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for analyte retention and separation |

| Flow Rate | 0.4 mL/min |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Precursor ion [M+H]⁺ → Product ion (To be determined via infusion) |

-

Self-Validating System: This protocol must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability to ensure trustworthy and reproducible results.

Biological Activity and Therapeutic Potential: A Mechanistic Overview

While specific biological data for this compound is not extensively published, a recent breakthrough with a close structural isomer provides a compelling hypothesis for its mechanism of action.

Research has unveiled that derivatives of 5-(piperidin-4-yl)-1,2,4-oxadiazole act as potent agonists of human caseinolytic protease P (HsClpP).[12] HsClpP is a critical mitochondrial protease, and its chemical activation is emerging as a novel anticancer strategy.[12] Agonism of HsClpP leads to the uncontrolled degradation of mitochondrial proteins, disrupting mitochondrial homeostasis and inducing apoptosis in cancer cells.[12] This approach has shown significant promise for the treatment of hepatocellular carcinoma (HCC).[12]

Given the high structural similarity, it is plausible that this compound could function through a similar mechanism.

Putative Signaling Pathway: HsClpP Agonism

Caption: Putative mechanism via hyperactivation of HsClpP protease.

Considerations for Preclinical Development

For any research team advancing this compound, the following points are critical:

-

In Vitro Profiling: The immediate next step is to screen the compound in relevant assays. This includes HsClpP activation assays, cell proliferation assays against a panel of cancer cell lines (especially HCC), and apoptosis assays (e.g., Annexin V staining).

-

Pharmacokinetics (ADME): The oxadiazole core generally imparts favorable metabolic stability.[10] However, experimental determination of solubility, permeability (e.g., PAMPA), plasma protein binding, and metabolic stability in liver microsomes is essential. Studies on related sulfonamide-oxadiazole drugs have shown they can accumulate in red blood cells and have long half-lives, which should be investigated for this compound.[13][14]

-

Selectivity: It is crucial to assess the compound's selectivity for HsClpP against other proteases and off-target proteins to predict potential toxicities.

-

In Vivo Efficacy: Promising in vitro data should be followed by efficacy studies in relevant animal models, such as xenograft models of hepatocellular carcinoma.

Conclusion and Future Directions

This compound is a compound built upon a privileged heterocyclic scaffold with significant therapeutic potential. Its synthesis is achievable through established chemical routes, and robust analytical methods can be developed for its reliable characterization. Based on cutting-edge research on structurally related molecules, its most promising avenue for investigation lies in its potential as a novel agonist of the mitochondrial protease HsClpP for oncology applications.[12] Future research should focus on validating this hypothesis through targeted biological screening and initiating a comprehensive preclinical profiling campaign to assess its drug-like properties.

References

- This compound CAS#: 895573-64-5.

- CAS 895573-64-5: 2-(benzyl(methyl)amino)-1-phenylethanol. CymitQuimica.

- 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole. PubChem.

- This compound,895573-64-5. Amadis Chemical.

- Biological activity of oxadiazole and thiadiazole deriv

- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv

- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.

- Updates on Synthesis and Biological Activities of 1,3,4-oxadiazole: A Review.

- BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics.

- The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)

- Discovery of 5-(Piperidin-4-yl)

- The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)

- Application Notes and Protocols for the Quantification of 4-Methyl-2-(piperidin-2-yl)oxazole. Benchchem.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | C8H13N3O | CID 21098312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 895573-64-5: 2-(benzyl(methyl)amino)-1-phenylethanol [cymitquimica.com]

- 4. This compound,895573-64-5-Amadis Chemical [amadischem.com]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. jddtonline.info [jddtonline.info]

- 8. researchgate.net [researchgate.net]

- 9. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. View of The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats | Research Results in Pharmacology [rrpharmacology.ru]

- 14. The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats | Research Results in Pharmacology [rrpharmacology.ru]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole as a Novel Anticancer Agent

Abstract

The landscape of oncology drug discovery is continually evolving, with a pressing need for novel therapeutic agents that exhibit high efficacy and target selectivity. This guide delves into the hypothesized mechanism of action of 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole, a small molecule with potential as a next-generation anticancer therapeutic. Based on emerging research on structurally analogous compounds, we posit that this agent functions as an agonist of human caseinolytic protease P (HsClpP), a mitochondrial protease. This document will provide a comprehensive overview of the HsClpP pathway, the rationale for its targeting in oncology, and detailed experimental protocols to validate the proposed mechanism of action for this and related compounds. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction: The Emerging Role of Mitochondrial Proteostasis in Oncology

Mitochondria, the powerhouses of the cell, are increasingly recognized as critical regulators of cell death and survival pathways. Mitochondrial proteostasis, the maintenance of a healthy mitochondrial proteome, is essential for cellular function. Cancer cells, with their high metabolic and proliferative rates, are particularly vulnerable to disruptions in mitochondrial proteostasis[1]. The human caseinolytic protease P (HsClpP) is a key component of the mitochondrial protein quality control system, responsible for degrading misfolded or damaged proteins within the mitochondrial matrix[1][2].

While the inhibition of proteasome activity in the cytoplasm has been a successful anticancer strategy, the targeted activation of specific mitochondrial proteases is an emerging and promising therapeutic avenue. Recent studies have shown that hyperactivation of HsClpP can selectively induce apoptosis in cancer cells, while sparing non-malignant cells[3][4]. This selective cytotoxicity is attributed to the uncontrolled degradation of essential mitochondrial proteins, leading to catastrophic mitochondrial dysfunction[1][2].

A Hypothesized Mechanism of Action: HsClpP Agonism

Direct pharmacological data for this compound is not yet available in the public domain. However, a recent breakthrough in the field has shed light on a highly probable mechanism. A 2024 study in the Journal of Medicinal Chemistry identified a novel class of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as potent agonists of HsClpP for the treatment of hepatocellular carcinoma[5][6][7]. Given the close structural similarity, we hypothesize that this compound acts through the same mechanism.

This proposed mechanism involves the compound binding to the HsClpP protease, inducing a conformational change that leads to its hyperactivation. This agonism is thought to bypass the need for the native AAA+ chaperone, ClpX, which normally regulates HsClpP activity[1][2]. The uncontrolled proteolytic activity of the activated HsClpP then leads to the degradation of a broad range of mitochondrial proteins, initiating a cascade of events culminating in apoptotic cell death.

The HsClpP Signaling Pathway

The proposed signaling cascade initiated by an HsClpP agonist is depicted in the diagram below.

Caption: Workflow for experimental validation.

Detailed Experimental Protocols

This assay directly measures the ability of the test compound to activate recombinant human HsClpP.

-

Principle: A fluorogenic peptide substrate is cleaved by active HsClpP, releasing a fluorescent molecule. The increase in fluorescence is proportional to the protease activity.

-

Materials:

-

Recombinant human HsClpP (e.g., MyBioSource, Cat # MBS204060) [8] * Fluorogenic HsClpP substrate (e.g., Ac-WLA-AMC, Boston Biochem, Cat #S330) [8] * Assay Buffer: 50 mM Tris, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT, 4 mM ATP, 0.02% Triton X-100, 5% glycerol, pH 8.0 [8] * Test compound (this compound) dissolved in DMSO

-

Positive control (known HsClpP agonist, if available)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm) [9][10][11]* Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

-

In a 384-well plate, add 2 µL of the diluted compound or DMSO (vehicle control).

-

Add 20 µL of recombinant HsClpP (final concentration ~1 µg/mL) to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for compound binding.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration ~10 µM).

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Measure the fluorescence intensity every 5 minutes for 60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (RFU/min) for each concentration of the test compound.

-

Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (concentration for 50% maximal activation).

-

This assay determines the cytotoxic effect of the compound on cancer cells.

-

Principle: A resazurin-based assay measures the metabolic activity of viable cells.

-

Materials:

-

Hepatocellular carcinoma cell line (e.g., HCCLM3) [5] * Complete cell culture medium

-

Test compound dissolved in DMSO

-

Resazurin sodium salt solution

-

96-well clear-bottom plates

-

Fluorescence plate reader

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 72 hours.

-

Add resazurin solution to each well and incubate for 4 hours at 37°C.

-

Measure the fluorescence of the resorufin product.

-

-

Data Analysis:

-

Normalize the fluorescence readings to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the compound concentration and calculate the IC₅₀ (concentration for 50% inhibition of cell growth).

-

This assay quantifies the activation of executioner caspases 3 and 7, key markers of apoptosis.

-

Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3 or -7, releasing a substrate for luciferase that generates a luminescent signal.[12][13][14][15][16]

-

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega) [12] * Cancer cells treated with the test compound as in Protocol 2.

-

White-walled 96-well plates

-

Luminometer

-

-

Procedure:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13][16]

-

After treating the cells with the test compound for the desired time (e.g., 24, 48 hours), equilibrate the plate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker for 30 seconds at 500 rpm.[13]

-

Incubate at room temperature for 1-3 hours.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Plot the luminescent signal against the compound concentration to demonstrate a dose-dependent induction of apoptosis.

-

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experiments.

| Parameter | Description | Expected Outcome for an HsClpP Agonist |

| EC₅₀ (HsClpP Activation) | The concentration of the compound that produces 50% of the maximal activation of HsClpP in vitro. | Low micromolar to nanomolar range. |

| IC₅₀ (Cell Proliferation) | The concentration of the compound that inhibits the proliferation of cancer cells by 50%. | Potent cytotoxicity, ideally in the low micromolar to nanomolar range. |

| Caspase-3/7 Activation | Fold-increase in caspase activity compared to vehicle-treated cells. | Significant, dose-dependent increase in luminescence. |

Conclusion

The discovery of small molecule activators of mitochondrial proteases represents a paradigm shift in the development of targeted cancer therapies. While the mechanism of action of this compound is yet to be definitively established, the strong evidence from structurally related compounds points towards HsClpP agonism as a highly plausible pathway. The experimental framework provided in this guide offers a clear and robust strategy for validating this hypothesis. Successful validation would position this compound and its analogs as promising candidates for further preclinical and clinical development, potentially offering a novel therapeutic option for patients with difficult-to-treat cancers.

References

- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/?

- Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/caspase-glo-3d-assay-protocol.pdf]

- Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxz2w4v8j/v1]

- Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3d-assay/?

- Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]

- Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues. ACS Chemical Biology. [URL: https://pubs.acs.org/doi/10.1021/acschembio.9b00143]

- Science behind the project. Clip-Can. [URL: https://www.clipcan.eu/science-behind-the-project/]

- Human Mitochondrial ClpP Protease Assay Kit (ProFoldin Product Code: HMP100K). MoBiTec. [URL: https://www.mobitec.com/products/drug-discovery/assays-kits/hmp100k.html]

- Human Mitochondrial ClpP Protease Assay. ProFoldin. [URL: https://www.profoldin.com/human-mitochondrial-clpp-protease-assay.html]

- Targeting human caseinolytic protease P (ClpP) as a novel therapeutic strategy in ovarian cancer. ResearchGate. [URL: https://www.researchgate.

- Human Caseinolytic Protease P (hClpP) Activity Modulating Agents For The Treatment Of DIPG/DMG. IRIS - Uniba. [URL: https://iris.uniba.it/handle/11586/406024]

- Human Mitochondrial ClpP Protease Assay Kit Plus (ProFoldin Product Code: HMP100KE). MoBiTec. [URL: https://www.mobitec.com/products/drug-discovery/assays-kits/hmp100ke.html]

- Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11072979/]

- Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38905539/]

- Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00080]

- Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. Science behind the project – Clip-Can [clip-can.com]

- 2. Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human Caseinolytic Protease P (hClpP) Activity Modulating Agents For The Treatment Of DIPG/DMG [ricerca.uniba.it]

- 5. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Human Mitochondrial ClpP Protease Assay Kit (ProFoldin Product Code: HMP100K) | Drug Discovery | Assays & Kits | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 10. Human Mitochondrial ClpP Protease Assay [profoldin.com]

- 11. Human Mitochondrial ClpP Protease Assay Kit Plus (ProFoldin Product Code: HMP100KE) | Drug Discovery | Assays & Kits | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 13. promega.com [promega.com]

- 14. Caspase 3/7 Activity [protocols.io]

- 15. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.es]

- 16. promega.com [promega.com]

5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole: A Technical Guide for Drug Discovery Professionals

Abstract: This whitepaper provides a comprehensive technical overview of 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole, a heterocyclic compound with significant potential in drug discovery. Despite a lack of extensive dedicated literature, its structural motifs—a 1,2,4-oxadiazole ring and a piperidine moiety—are well-established pharmacophores. This guide synthesizes information from analogous structures and general synthetic methodologies to present a plausible synthesis route, explore potential pharmacological activities, and discuss its relevance in modern medicinal chemistry. The primary focus is on its potential as a modulator of muscarinic acetylcholine receptors, with implications for treating central nervous system disorders such as Alzheimer's disease.

Introduction: The Promise of Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, prized for their ability to engage with biological targets with high specificity and affinity. The 1,2,4-oxadiazole ring, a five-membered heterocycle, is a particularly valued scaffold in medicinal chemistry. It is considered a bioisostere of esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1] The piperidine ring, a saturated six-membered heterocycle, is another privileged structure, frequently incorporated into centrally active agents due to its ability to confer desirable physicochemical properties, including aqueous solubility and the potential to cross the blood-brain barrier.

The combination of these two moieties in this compound (CAS No. 895573-64-5) creates a molecule with significant therapeutic potential, particularly in the realm of neuroscience. This guide will delve into the synthetic pathways to access this compound and its analogs, and explore its potential as a therapeutic agent based on the established pharmacology of related structures.

Synthetic Pathways and Methodologies

While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, a robust synthetic strategy can be postulated based on established methods for the formation of 1,2,4-oxadiazoles. The most common and versatile approach involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid derivative.

A plausible and efficient synthetic route is outlined below. This multi-step synthesis is designed to be adaptable for the creation of a library of analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Protocol

The proposed synthesis commences with commercially available starting materials and proceeds through key intermediates to yield the target compound.

Step 1: N-Boc Protection of Piperidine-3-carboxamide

The synthesis would likely begin with the protection of the piperidine nitrogen to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

-

Reactants: Piperidine-3-carboxamide, Di-tert-butyl dicarbonate (Boc)₂O, a suitable base (e.g., triethylamine or sodium bicarbonate).

-

Solvent: A polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure: Piperidine-3-carboxamide is dissolved in the chosen solvent, and the base is added. (Boc)₂O is then added portion-wise at room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The product, N-Boc-piperidine-3-carboxamide, is then isolated and purified using standard techniques such as extraction and column chromatography.

Step 2: Dehydration of the Amide to a Nitrile

The amide group of the protected piperidine is then dehydrated to the corresponding nitrile, a key precursor for the amidoxime.

-

Reactants: N-Boc-piperidine-3-carboxamide, a dehydrating agent (e.g., phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent).

-

Solvent: An appropriate solvent such as DCM or pyridine.

-

Procedure: The protected amide is dissolved in the solvent and cooled in an ice bath. The dehydrating agent is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion. The resulting nitrile, N-Boc-3-cyanopiperidine, is then worked up and purified.

Step 3: Formation of the Amidoxime

The nitrile is converted to the corresponding amidoxime by reaction with hydroxylamine.

-

Reactants: N-Boc-3-cyanopiperidine, hydroxylamine hydrochloride, a base (e.g., sodium carbonate or triethylamine).

-

Solvent: A protic solvent such as ethanol or methanol.

-

Procedure: Hydroxylamine hydrochloride and the base are stirred in the solvent, followed by the addition of the nitrile. The mixture is heated to reflux until the reaction is complete. The product, N-Boc-3-(N'-hydroxycarbamimidoyl)piperidine, is then isolated.

Step 4: Cyclization to form the 1,2,4-Oxadiazole Ring

The crucial 1,2,4-oxadiazole ring is formed by the reaction of the amidoxime with an activated carboxylic acid derivative, in this case, acetic anhydride or acetyl chloride, to introduce the methyl group at the 5-position.

-

Reactants: N-Boc-3-(N'-hydroxycarbamimidoyl)piperidine, acetic anhydride or acetyl chloride, a base (e.g., pyridine or triethylamine).

-

Solvent: A suitable solvent such as pyridine or DCM.

-

Procedure: The amidoxime is dissolved in the solvent, and the base is added. Acetic anhydride or acetyl chloride is then added, and the mixture is heated to facilitate the cyclization. The product, tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate, is then purified.

Step 5: Deprotection of the Piperidine Nitrogen

The final step is the removal of the Boc protecting group to yield the target compound.

-

Reactants: tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate, a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane).

-

Solvent: DCM for TFA, or the reaction can be run neat.

-

Procedure: The Boc-protected compound is treated with the acid at room temperature. After the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield this compound, often as a salt (e.g., trifluoroacetate or hydrochloride).

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Potential Pharmacological Activity and Therapeutic Targets

The structural components of this compound suggest a strong potential for biological activity, particularly as a modulator of G-protein coupled receptors (GPCRs).

Muscarinic Acetylcholine Receptor Modulation

A significant body of literature points towards 1,2,4-oxadiazole and piperidine-containing compounds as modulators of muscarinic acetylcholine receptors (mAChRs). These receptors are implicated in a wide range of physiological processes and are attractive therapeutic targets for various diseases, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).

Patents for related piperidine-oxadiazole structures indicate their utility as muscarinic cholinergic compounds for stimulating cognitive function.[2] Specifically, compounds with a 3-(1,2,5-oxadiazol-3-yl)-1,2,5,6-tetrahydropyridine core have been investigated for the treatment of Alzheimer's disease.[2] Furthermore, derivatives of 1,3,4-oxadiazole containing a piperidine moiety have been synthesized and evaluated as potential treatments for Alzheimer's disease through the inhibition of acetylcholinesterase.[3] This suggests that this compound could exhibit similar activity at muscarinic receptors, potentially as an agonist or a positive allosteric modulator (PAM).

The M1 and M4 muscarinic receptor subtypes are of particular interest for the treatment of cognitive deficits in Alzheimer's disease and the psychotic symptoms of schizophrenia. The development of subtype-selective muscarinic agonists has been a long-standing goal in medicinal chemistry, and the scaffold of this compound presents a promising starting point for the design of such agents.

Other Potential Therapeutic Areas

The 1,2,4-oxadiazole nucleus is associated with a broad spectrum of biological activities. Recent patent literature highlights the development of 1,2,4-oxadiazole derivatives for various therapeutic applications, including:

-

Anticancer agents: By interfering with cancer cell progression and metastasis.[4]

-

Antibacterial agents: Through the inhibition of critical bacterial enzymes.[4]

-

Anti-inflammatory agents: By acting as sphingosine-1-phosphate receptor agonists.[4]

Therefore, while the primary hypothesized target for this compound is the muscarinic receptor family, its potential for other therapeutic applications should not be overlooked.

Physicochemical Properties and Drug-Likeness

A preliminary in silico analysis of this compound suggests a favorable profile for a potential drug candidate.

| Property | Predicted Value |

| Molecular Weight | 167.21 g/mol |

| LogP | 0.8 |

| Topological Polar Surface Area (TPSA) | 54.7 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

These predicted properties fall within the ranges defined by Lipinski's Rule of Five, suggesting good oral bioavailability. The low molecular weight and moderate polarity are also indicative of a compound that may be able to penetrate the central nervous system.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural features strongly suggest a potential for interaction with key biological targets, most notably muscarinic acetylcholine receptors.

For researchers and drug development professionals, this compound and its analogs present a fertile ground for investigation. The key next steps in elucidating its therapeutic potential include:

-

Definitive Synthesis and Characterization: The postulated synthetic route should be executed to provide a pure sample of the compound for in vitro and in vivo evaluation.

-

In Vitro Pharmacological Profiling: A comprehensive screening against a panel of receptors, with a particular focus on the M1-M5 muscarinic receptor subtypes, is essential to determine its primary biological target and mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs, with modifications to both the piperidine and oxadiazole moieties, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Following promising in vitro results, evaluation in relevant animal models of neurological disorders will be necessary to establish its therapeutic potential.

References

[5] NOVEL OXADIAZOLE DERIVATIVE AND PHARMACEUTICAL CONTAINING SAME - Patent 3275440 - EPO. (URL not available) [6] Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis. (URL not available) [2] US5043345A - Piperidine compounds and their preparation and use - Google Patents. () [4] Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (URL not available) [7] 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole - PubChem. ([Link]) [8] WO2014122474A1 - Piperidin-1 -yl and azepin-1 -yl carboxylates as muscarinic m4 receptor agonists - Google Patents. () [9] this compound CAS#: 895573-64-5 • ChemWhat. ([Link]) [10] this compound,89557

Sources

- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 2. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NOVEL OXADIAZOLE DERIVATIVE AND PHARMACEUTICAL CONTAINING SAME - Patent 3275440 [data.epo.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | C8H13N3O | CID 21098312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2014122474A1 - Piperidin-1 -yl and azepin-1 -yl carboxylates as muscarinic m4 receptor agonists - Google Patents [patents.google.com]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound,895573-64-5-Amadis Chemical [amadischem.com]

The Emergence of 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole: A Technical Guide to its Synthesis and Scientific Significance

Introduction: The Rising Prominence of Piperidinyl-Oxadiazoles in Medicinal Chemistry

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and its role as a versatile bioisostere for esters and amides.[1][2] When coupled with a piperidine ring, a privileged scaffold in numerous FDA-approved drugs, the resulting hybrid structures, such as 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole, represent a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, offering a detailed methodological framework for researchers and professionals in drug development. The narrative will delve into the causal reasoning behind experimental choices, ensuring a robust and reproducible scientific protocol.

The strategic incorporation of the 1,2,4-oxadiazole ring is often driven by its ability to engage in hydrogen bonding and to orient substituents in a spatially favorable manner for target engagement.[3][4] The piperidine component, on the other hand, frequently imparts favorable pharmacokinetic properties, including improved solubility and the ability to interact with a wide range of biological targets, particularly within the central nervous system.[5] The specific substitution pattern of a methyl group at the 5-position and a piperidin-3-yl group at the 3-position of the oxadiazole core creates a unique chemical entity with a distinct pharmacological profile, which this guide will elucidate.

Strategic Synthesis of this compound: A Methodological Deep Dive

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry, with the cyclocondensation of an amidoxime with a carboxylic acid or its activated derivative being a primary and reliable route.[6] For the specific synthesis of this compound, a convergent synthetic strategy is most logical. This involves the preparation of the two key building blocks, the piperidine-3-carboxamidoxime and an acetic acid derivative, followed by their coupling and subsequent cyclization. To ensure the successful and selective synthesis, the piperidine nitrogen is typically protected with a tert-butoxycarbonyl (Boc) group, which can be readily removed in the final step.

Visualizing the Synthetic Workflow

Caption: A convergent synthetic pathway for this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as a self-validating system, with explanations for the choice of reagents and conditions to ensure both reproducibility and a fundamental understanding of the underlying chemistry.

Step 1: Synthesis of N-Boc-piperidine-3-carboxamide

The initial step involves the conversion of the commercially available N-Boc-piperidine-3-carboxylic acid to its corresponding amide. This transformation is crucial for the subsequent formation of the amidoxime.

-

Rationale: The choice of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole) is a standard and highly efficient method for amide bond formation, minimizing side reactions and ensuring a high yield. Ammonia serves as the nitrogen source for the primary amide.

Protocol:

-

To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture for 15 minutes, then add a solution of aqueous ammonia (2.0 eq, 28-30%) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-3-carboxamide as a solid, which can be used in the next step without further purification.

Step 2: Formation of N'-hydroxy-N-Boc-piperidine-3-carboximidamide

This step converts the amide into the key amidoxime intermediate.

-

Rationale: The reaction of an amide with hydroxylamine hydrochloride in the presence of a base is a standard method for the synthesis of amidoximes. The base is necessary to neutralize the HCl salt of hydroxylamine and to facilitate the reaction.

Protocol:

-

To a solution of N-Boc-piperidine-3-carboxamide (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired amidoxime.

Step 3 & 4: Acylation and Cyclization to form N-Boc-5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole

This is the core heterocycle-forming step. The amidoxime is acylated with acetic anhydride, and the resulting intermediate undergoes in-situ cyclization to form the 1,2,4-oxadiazole ring.

-

Rationale: Acetic anhydride serves as both the acylating agent and the source of the 5-methyl group. The reaction is typically heated to promote the dehydrative cyclization of the O-acylamidoxime intermediate. Pyridine can be used as a catalyst and a base to scavenge the acetic acid byproduct.

Protocol:

-

Dissolve N'-hydroxy-N-Boc-piperidine-3-carboximidamide (1.0 eq) in acetic anhydride (3.0 eq).

-

Heat the reaction mixture at 80-100 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected oxadiazole.

Step 5: Deprotection to Yield this compound

The final step involves the removal of the Boc protecting group to yield the target compound.

-

Rationale: The Boc group is acid-labile and can be cleanly removed using a strong acid such as trifluoroacetic acid (TFA) in a non-protic solvent like DCM.

Protocol:

-

Dissolve N-Boc-5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

-

Filter the solid and wash with diethyl ether to obtain the final product as a TFA salt. The free base can be obtained by neutralization with a suitable base.

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Typical Yield (%) | Purity (by HPLC) (%) |

| 1 | N-Boc-piperidine-3-carboxamide | N-Boc-piperidine-3-carboxylic acid | EDC, HOBt, NH4OH | 85-95 | >95 |

| 2 | N'-hydroxy-N-Boc-piperidine-3-carboximidamide | N-Boc-piperidine-3-carboxamide | NH2OH·HCl, NaHCO3 | 60-75 | >98 |

| 3&4 | N-Boc-5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole | N'-hydroxy-N-Boc-piperidine-3-carboximidamide | Acetic Anhydride | 70-85 | >97 |

| 5 | This compound | N-Boc protected precursor | TFA | 90-98 | >99 |

Pharmacological Significance and Future Directions

While specific biological data for this compound is not extensively published, the pharmacological activities of closely related analogs provide compelling insights into its potential therapeutic applications.

Potential Therapeutic Targets

The piperidinyl-oxadiazole scaffold has been investigated for a range of biological activities, including:

-

Anticancer Properties: Derivatives of 1,2,4-oxadiazoles have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis.[7]

-

Antimicrobial Activity: This class of compounds has shown efficacy against various bacterial strains.[7]

-

Neuropharmacological Effects: The presence of the piperidine moiety suggests potential applications in treating neurological disorders by interacting with neurotransmitter systems.[7]

Illustrative Signaling Pathway

Caption: A generalized model of the potential mechanism of action for the title compound.

Conclusion

This compound stands as a molecule of significant interest at the intersection of heterocyclic and medicinal chemistry. The synthetic route detailed in this guide, based on established and reliable chemical transformations, provides a clear and reproducible path for its preparation. The structural motifs present in this compound suggest a high potential for biological activity, warranting further investigation into its pharmacological profile. As the demand for novel therapeutics continues to grow, the exploration of such well-designed molecular scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

-

Boström, J., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(12), 14634-14666. [Link]

-

Krasavin, M., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7583. [Link]

-

Sharma, P., & Kumar, V. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 5(9), 3647-3657. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central. [Link]

-

Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1634-1650. [Link]

-

Chen, J., et al. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(3), 1337-1341. [Link]

-

Gerasimova, E., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4983. [Link]

-

National Center for Biotechnology Information. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]

- Google Patents. (n.d.). US20210392895A1 - Novel oxadiazoles.

-

Gerasimova, E., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]

-

Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

-

National Center for Biotechnology Information. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PubMed Central. [Link]

-

PubMed. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. [Link]

- Google Patents. (n.d.).

-

ChemWhat. (n.d.). This compound CAS#: 895573-64-5. [Link]

-

ResearchGate. (2005). Synthesis of 1,2,4-oxadiazoles (a review). [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of N-BOC-piperidine-4-carboxylic Acid in Fine Chemical Intermediates. [Link]

-

National Center for Biotechnology Information. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. PubMed Central. [Link]

Sources

- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride | 1609409-17-7 [smolecule.com]

Physicochemical properties of 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole

Introduction

This compound is a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Its structure incorporates two key pharmacophoric elements: a basic piperidine ring, common in many centrally active agents, and a 1,2,4-oxadiazole ring, a versatile bioisostere for esters and amides. Understanding the fundamental physicochemical properties of this molecule is paramount, as these characteristics directly govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and interaction with biological targets.

This guide provides a comprehensive analysis of the core physicochemical attributes of this compound. Moving beyond a simple data sheet, this document elucidates the causality behind experimental choices for property determination and offers detailed, field-proven protocols for their validation. The content herein is structured to equip researchers with both the foundational data and the practical methodologies required for advancing their research and development efforts with this compound.

Chemical Identity and Molecular Structure

Establishing a definitive chemical identity is the foundational step in any scientific investigation. The structural and naming conventions for this molecule are outlined below.

-

IUPAC Name: 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine[1]

-

Synonyms: this compound; 3-(5-Methyl-[2][3][4]oxadiazol-3-yl)-piperidine[2][5]

Canonical Identifiers:

-

InChI: InChI=1S/C8H13N3O/c1-6-10-8(11-12-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3[4]

-

InChIKey: RNZPWGXBWMZDBW-UHFFFAOYSA-N[4]

Core Physicochemical Properties